![molecular formula C14H33NSSi B14654930 N-Ethyl-N-({[3-(triethylsilyl)propyl]sulfanyl}methyl)ethanamine CAS No. 50965-43-0](/img/structure/B14654930.png)
N-Ethyl-N-({[3-(triethylsilyl)propyl]sulfanyl}methyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethyl-N-({[3-(triethylsilyl)propyl]sulfanyl}methyl)ethanamine is a complex organic compound that features a tertiary amine and a sulfide group. This compound is notable for its unique structure, which includes a triethylsilyl group attached to a propyl chain, making it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-({[3-(triethylsilyl)propyl]sulfanyl}methyl)ethanamine typically involves multiple steps:
Formation of the Propyl Sulfide Intermediate: The initial step involves the reaction of 3-chloropropyltriethylsilane with sodium sulfide to form 3-(triethylsilyl)propyl sulfide.
Alkylation: The propyl sulfide intermediate is then alkylated with N-ethylmethylamine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-Ethyl-N-({[3-(triethylsilyl)propyl]sulfanyl}methyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The triethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Nucleophiles such as halides or alkoxides.
Major Products
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-Ethyl-N-({[3-(triethylsilyl)propyl]sulfanyl}methyl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules due to its unique structure.
Medicine: Investigated for potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which N-Ethyl-N-({[3-(triethylsilyl)propyl]sulfanyl}methyl)ethanamine exerts its effects involves its interaction with various molecular targets. The tertiary amine group can participate in hydrogen bonding and electrostatic interactions, while the sulfide group can undergo redox reactions. These interactions can influence biological pathways and chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Ethyl-N-methylpropylamine: Similar structure but lacks the triethylsilyl and sulfide groups.
N-Ethyl-N-({[3-(trimethoxysilyl)propyl]sulfanyl}methyl)ethanamine: Similar but with a trimethoxysilyl group instead of a triethylsilyl group.
Uniqueness
N-Ethyl-N-({[3-(triethylsilyl)propyl]sulfanyl}methyl)ethanamine is unique due to the presence of the triethylsilyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
50965-43-0 |
|---|---|
Molekularformel |
C14H33NSSi |
Molekulargewicht |
275.57 g/mol |
IUPAC-Name |
N-ethyl-N-(3-triethylsilylpropylsulfanylmethyl)ethanamine |
InChI |
InChI=1S/C14H33NSSi/c1-6-15(7-2)14-16-12-11-13-17(8-3,9-4)10-5/h6-14H2,1-5H3 |
InChI-Schlüssel |
HJJCQEZDJYVTFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CSCCC[Si](CC)(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


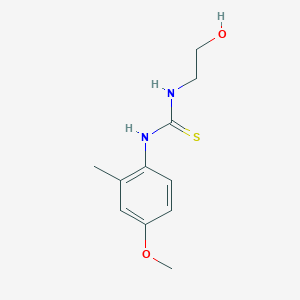
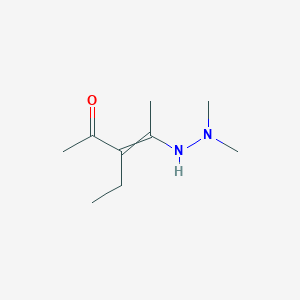
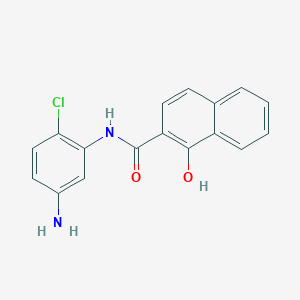

![3-[(E)-(2-Cyanopropan-2-yl)diazenyl]-3-methylbutanoic acid](/img/structure/B14654891.png)
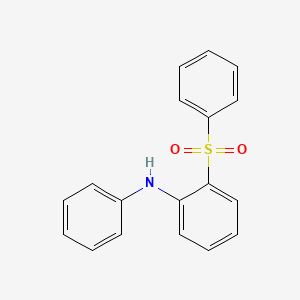
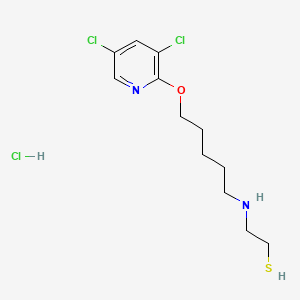
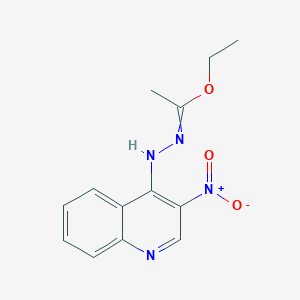

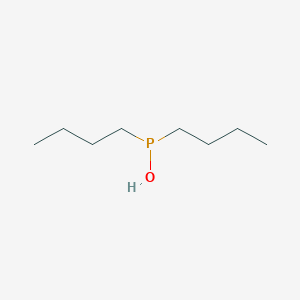
![2-Phenyl-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14654921.png)
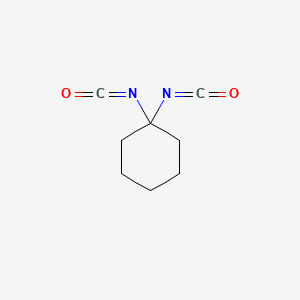
![4-(Butylamino)-N,N-diethyl-1H-pyrazolo[3,4-B]pyridine-5-carboxamide](/img/structure/B14654927.png)
![4-[(E)-Phenyldiazenyl]phenyl 4-(hexyloxy)benzoate](/img/structure/B14654944.png)
